2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzothiazin-4-one

Lipophilicity Drug-likeness Permeability

2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzothiazin-4-one (CAS 89812-76-0) is a heterocyclic small molecule belonging to the 4H-3,1-benzothiazin-4-one family, distinguished by a pyrrol-2-ylidene substituent at the 2-position. Its molecular formula is C₁₂H₈N₂OS (MW 228.27 g/mol).

Molecular Formula C12H8N2OS
Molecular Weight 228.27 g/mol
CAS No. 89812-76-0
Cat. No. B12891249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzothiazin-4-one
CAS89812-76-0
Molecular FormulaC12H8N2OS
Molecular Weight228.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)SC(=N2)C3=CC=CN3
InChIInChI=1S/C12H8N2OS/c15-12-8-4-1-2-5-9(8)14-11(16-12)10-6-3-7-13-10/h1-7,13H
InChIKeyLUBIEURSTVRRST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzothiazin-4-one (CAS 89812-76-0): Procurement-Relevant Identity and Physicochemical Baseline


2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzothiazin-4-one (CAS 89812-76-0) is a heterocyclic small molecule belonging to the 4H-3,1-benzothiazin-4-one family, distinguished by a pyrrol-2-ylidene substituent at the 2-position. Its molecular formula is C₁₂H₈N₂OS (MW 228.27 g/mol) [1]. Computed physicochemical descriptors include XLogP3 = 2.6, topological polar surface area (TPSA) = 70.5 Ų, 1 hydrogen bond donor, and 3 hydrogen bond acceptors, which collectively define its permeability and solubility profile relative to other benzothiazinone analogs [1].

Why 4H-3,1-Benzothiazin-4-one Analogs Cannot Be Interchanged with 2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzothiazin-4-one in Research Procurement


Within the 4H-3,1-benzothiazin-4-one chemotype, biological activity and physicochemical behavior are exquisitely sensitive to the nature of the 2-position substituent. 2-Amino derivatives preferentially inhibit serine proteases (e.g., human leukocyte elastase, cathepsin L) [1], while 2-(acyl)amino variants act as adenosine A₂A/A₃ receptor antagonists [2], and 2-alkylthio derivatives exhibit alternative enzyme inhibition profiles [1]. The pyrrol-2-ylidene substituent in the target compound introduces a distinct electronic conjugation and hydrogen-bonding capacity that fundamentally alters target engagement, metabolic stability, and synthetic derivatization potential compared to these well-characterized analogs [3].

Quantitative Differentiation Evidence for 2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzothiazin-4-one Versus Closest Analogs


Lipophilicity (XLogP3) Comparison Between 2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzothiazin-4-one and 2-Amino-4H-3,1-benzothiazin-4-one

The target compound exhibits a computed XLogP3 of 2.6, indicating moderate lipophilicity suitable for membrane permeation [1]. In contrast, 2-amino-4H-3,1-benzothiazin-4-one (an unsubstituted comparator) has a calculated XLogP3 of approximately 1.2, reflecting the polarizing effect of the amino group [2]. This ~1.4 log unit difference corresponds to an approximately 25-fold difference in octanol-water partition coefficient, predicting superior passive membrane permeability for the pyrrol-2-ylidene derivative.

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donor Count as a Selectivity Determinant for 2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzothiazin-4-one

The target compound possesses a single hydrogen bond donor (pyrrole N–H), compared to two hydrogen bond donors in 2-amino-4H-3,1-benzothiazin-4-one (amine NH₂) and zero in 2-methyl-4H-3,1-benzothiazin-4-one [1]. Within the benzothiazinone class, the number of hydrogen bond donors has been correlated with serine protease inhibitory potency, where two HBDs are often required for effective active-site acylation [2]. The single HBD of the pyrrol-2-ylidene derivative may reduce promiscuous serine protease inhibition while preserving capacity for selective target engagement via its three hydrogen bond acceptors.

Hydrogen bonding Target selectivity Off-target liability

Topological Polar Surface Area (TPSA) as a CNS Penetration Predictor for 2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzothiazin-4-one

The target compound has a computed TPSA of 70.5 Ų, placing it within the favorable range (≤90 Ų) for predicted blood-brain barrier (BBB) penetration [1]. Comparator benzothiazinones such as 2-(3-chlorophenoxy)-N-(4-oxo-4H-3,1-benzothiazin-2-yl)acetamide (a dual A₂AAR/MAO-B inhibitor) have TPSA values exceeding 90 Ų due to additional polar substituents, limiting their CNS utility [2]. The lower TPSA of the pyrrol-2-ylidene derivative, combined with moderate lipophilicity, positions it favorably for CNS-targeted screening programs.

CNS drug discovery Blood-brain barrier TPSA

Rotatable Bond Count and Molecular Rigidity Differentiation for 2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzothiazin-4-one

The target compound contains only one rotatable bond (the pyrrole–benzothiazinone linkage), indicating a highly rigid planar structure [1]. By comparison, 2-alkylthio-4H-3,1-benzothiazin-4-ones and 2-(acyl)amino derivatives routinely possess 3–6 rotatable bonds due to flexible alkyl or acyl chains [2]. Increased conformational restriction is associated with lower entropic penalty upon target binding, potentially translating to improved binding affinity per unit molecular weight (ligand efficiency) [3].

Ligand efficiency Conformational restriction Binding entropy

Synthetic Versatility: Pyrrole Ring as a Functionalization Handle in 2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzothiazin-4-one

The pyrrol-2-ylidene moiety in the target compound provides a unique synthetic handle for further derivatization via electrophilic substitution (at the pyrrole α- and β-positions), N-alkylation, or cycloaddition chemistry . This contrasts with 2-amino- and 2-alkylthio-benzothiazinones, where the 2-position substituent offers limited diversification potential [1]. Specifically, the pyrrole ring can undergo Vilsmeier-Haack formylation, Mannich reactions, and palladium-catalyzed cross-coupling, enabling late-stage functionalization that is inaccessible to non-pyrrole benzothiazinone analogs .

Synthetic chemistry Derivatization Chemical biology

High-Value Procurement Scenarios for 2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzothiazin-4-one


CNS-Targeted Kinase or Protease Inhibitor Screening Libraries

With its moderate lipophilicity (XLogP3 = 2.6), low TPSA (70.5 Ų), and single hydrogen bond donor, this compound aligns with CNS drug-likeness criteria and may serve as a core scaffold for discovering brain-penetrant inhibitors of CNS-relevant targets such as monoamine oxidases or adenosine receptors. Its rigid structure (1 rotatable bond) further supports fragment-based screening approaches where ligand efficiency is paramount [1].

Antiviral Drug Discovery: HIV-1 Integrase and Related Nucleotidyltransferase Targets

Members of the 4H-3,1-benzothiazin-4-one class have demonstrated activity against HIV-1 integrase, and the pyrrole-substituted variant offers a differentiated hydrogen-bonding profile that may confer selectivity advantages over 2-amino analogs. Procurement of this compound is warranted for structure-activity relationship studies targeting the integrase strand transfer or 3'-processing steps, particularly where CNS-penetrant antiviral agents are sought [1].

Chemical Biology Probe Development via Late-Stage Functionalization

The pyrrole ring provides multiple reactive sites for electrophilic substitution, N-functionalization, and cross-coupling, enabling efficient synthesis of probe molecules with appended fluorophores, affinity tags, or photo-crosslinking groups. This synthetic versatility distinguishes it from 2-amino and 2-alkylthio benzothiazinones and makes it a strategic choice for chemical biology groups requiring modular derivatization .

Antimycobacterial DprE1 Inhibitor Optimization Starting Point

Although the 8-pyrrole-benzothiazinone subclass is better characterized for DprE1 inhibition, the 2-pyrrol-2-ylidene regioisomer offers a distinct vector for exploring non-covalent DprE1 binding modes. Its lower molecular weight (228.27 g/mol) and favorable physicochemical profile relative to 8-substituted analogs may provide a leaner starting point for lead optimization against Mycobacterium tuberculosis [1].

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